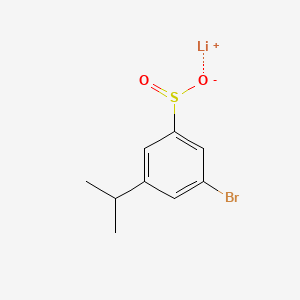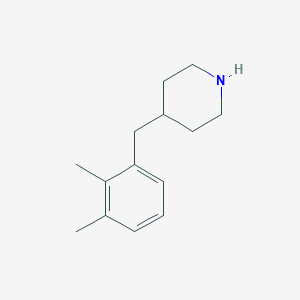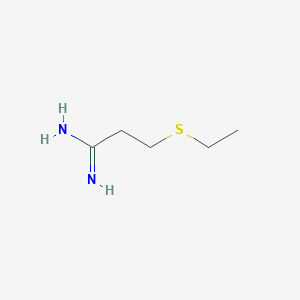
(R)-1-Cyclobutylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Cyclobutylpropan-2-ol is an organic compound characterized by a cyclobutyl group attached to a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclobutylpropan-2-ol typically involves the reduction of cyclobutyl ketones or the asymmetric hydrogenation of cyclobutyl-substituted alkenes. Common reagents used in these reactions include hydrogen gas in the presence of a chiral catalyst, such as rhodium or ruthenium complexes. The reaction conditions often require elevated temperatures and pressures to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of ®-1-Cyclobutylpropan-2-ol may involve continuous flow processes to ensure consistent quality and scalability. These methods often utilize advanced catalytic systems and optimized reaction parameters to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
®-1-Cyclobutylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to cyclobutyl ketones using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction to cyclobutyl alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Cyclobutyl ketones.
Reduction: Cyclobutyl alcohols.
Substitution: Cyclobutyl-substituted derivatives.
Scientific Research Applications
Chemistry
®-1-Cyclobutylpropan-2-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically rich compounds, which are valuable in asymmetric synthesis and catalysis.
Biology
In biological research, ®-1-Cyclobutylpropan-2-ol serves as a model compound to study enzyme-catalyzed reactions and metabolic pathways involving cyclobutyl groups. It is also used in the development of enzyme inhibitors and pharmaceuticals.
Medicine
The compound’s potential therapeutic applications include the development of drugs targeting specific enzymes or receptors. Its chiral nature makes it a candidate for enantioselective drug design, where the ®-enantiomer may exhibit distinct biological activity compared to its (S)-counterpart.
Industry
In the industrial sector, ®-1-Cyclobutylpropan-2-ol is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of ®-1-Cyclobutylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved often include signal transduction and metabolic processes, where the compound’s structure influences its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethanol: Similar structure but lacks the propan-2-ol moiety.
Cyclobutylamine: Contains an amine group instead of a hydroxyl group.
Cyclobutylacetone: Features a ketone group in place of the hydroxyl group.
Uniqueness
®-1-Cyclobutylpropan-2-ol is unique due to its chiral center and the presence of both cyclobutyl and propan-2-ol functionalities. This combination imparts distinct reactivity and stereochemical properties, making it valuable in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C7H14O |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(2R)-1-cyclobutylpropan-2-ol |
InChI |
InChI=1S/C7H14O/c1-6(8)5-7-3-2-4-7/h6-8H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
PVMGDPQPPYXCBM-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CC1CCC1)O |
Canonical SMILES |
CC(CC1CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


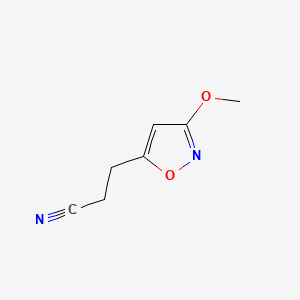
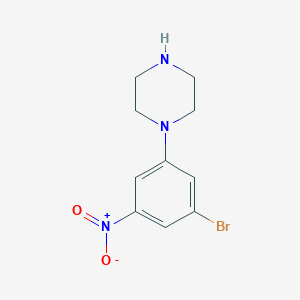


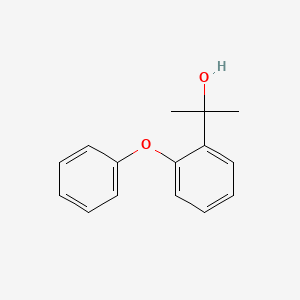
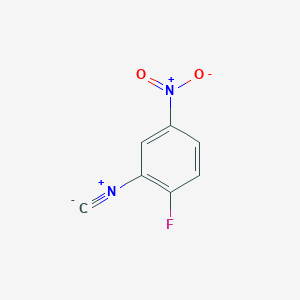
![(2S,4R)-4-hydroxy-1-[(2R)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13614329.png)
